molecular formula C16H18FN3O3S2 B14929975 (5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B14929975
M. Wt: 383.5 g/mol
InChI Key: WUJNPJBEIATMPE-KAMYIIQDSA-N
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Description

2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound that features a thiazole ring, a piperazine moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazol-4-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Ethylsulfonyl Group Addition: The ethylsulfonyl group can be introduced through sulfonation reactions, typically using ethylsulfonyl chloride in the presence of a base.

    Fluorophenyl Group Addition: The fluorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a fluorophenylboronic acid and a suitable halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms for high-throughput production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.

    Reduction: Reduction reactions can occur at the fluorophenyl group and the thiazole ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides, sulfonyl chlorides, and boronic acids.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and piperazine rings.

    Reduction: Reduced derivatives of the fluorophenyl group and thiazole ring.

    Substitution: Substituted derivatives at the piperazine and thiazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylsulfonyl)piperazino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
  • 2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-chlorophenyl)methylidene]-1,3-thiazol-4-one
  • 2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-bromophenyl)methylidene]-1,3-thiazol-4-one

Uniqueness

The unique combination of the ethylsulfonyl group, piperazine moiety, and fluorophenyl group in 2-[4-(Ethylsulfonyl)piperazino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazol-4-one imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C16H18FN3O3S2

Molecular Weight

383.5 g/mol

IUPAC Name

(5Z)-2-(4-ethylsulfonylpiperazin-1-yl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C16H18FN3O3S2/c1-2-25(22,23)20-9-7-19(8-10-20)16-18-15(21)14(24-16)11-12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3/b14-11-

InChI Key

WUJNPJBEIATMPE-KAMYIIQDSA-N

Isomeric SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2

Origin of Product

United States

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